(S)-1,5-Dimethylpiperazin-2-one: A Technical Guide for Drug Development Professionals
(S)-1,5-Dimethylpiperazin-2-one: A Technical Guide for Drug Development Professionals
Abstract
(S)-1,5-Dimethylpiperazin-2-one is a chiral heterocyclic compound belonging to the piperazinone class of molecules. The piperazinone scaffold is recognized as a privileged structure in medicinal chemistry, appearing in numerous bioactive natural products and synthetic drugs. The specific stereochemistry and substitution pattern of (S)-1,5-Dimethylpiperazin-2-one make it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic approach, and the potential applications of this compound for researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral Piperazinones in Medicinal Chemistry
The piperazinone core, a six-membered ring containing two nitrogen atoms and a carbonyl group, is a structural motif of significant interest in drug discovery. Its conformational rigidity and the presence of multiple points for substitution allow for the precise spatial arrangement of pharmacophoric groups, leading to high-affinity interactions with biological targets. The introduction of chirality, as seen in (S)-1,5-Dimethylpiperazin-2-one, further enhances the potential for stereospecific interactions, which is a critical factor in modern drug design for improving efficacy and reducing off-target effects.
Piperazine derivatives have demonstrated a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.[1][2] The piperazinone subclass, in particular, is found in compounds with diverse therapeutic uses, from kinase inhibitors to anti-arrhythmic agents.[3][4] The "(S)" configuration at the 5-position of 1,5-Dimethylpiperazin-2-one introduces a key chiral center that can be exploited in the development of novel therapeutics.
Physicochemical Properties of (S)-1,5-Dimethylpiperazin-2-one
Detailed experimental data for (S)-1,5-Dimethylpiperazin-2-one is not extensively available in peer-reviewed literature. However, based on its structure and data from chemical suppliers, several key physicochemical properties can be predicted or have been reported.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂O | [5] |
| Molecular Weight | 128.17 g/mol | [5] |
| CAS Number | 1068149-94-9 | [5] |
| Appearance | Not specified (likely a solid or oil) | - |
| Boiling Point (predicted) | 243 °C | [5] |
| Density (predicted) | 0.985 g/cm³ | [5] |
| Flash Point (predicted) | 101 °C | [5] |
| pKa (predicted) | 7.49 ± 0.40 | [5] |
| SMILES | CN1CNCC1=O | [5] |
| InChIKey | TUXCFTFFNGQODI-YFKPBYRVSA-N | [5] |
These properties suggest a relatively stable, polar molecule with a basic nitrogen atom, making it amenable to salt formation for improved solubility and handling.
Synthesis and Stereochemistry
The synthesis of chiral piperazinones is a topic of considerable interest.[6] While a specific, detailed experimental protocol for (S)-1,5-Dimethylpiperazin-2-one is not readily found in the literature, a general and plausible synthetic route can be devised based on established methods for similar chiral piperazinone derivatives.
A common strategy involves the reductive amination of a chiral amino acid derivative with a protected aminoacetaldehyde, followed by deprotection and cyclization.
Diagram 1: Plausible Synthetic Pathway for (S)-1,5-Dimethylpiperazin-2-one
Caption: A generalized synthetic route to (S)-1,5-Dimethylpiperazin-2-one.
Experimental Protocol (Generalized)
Step 1: Synthesis of the Chiral Diamine Intermediate
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To a solution of (S)-alanine methyl ester hydrochloride in dichloromethane (DCM), add triethylamine to neutralize the salt and filter to remove the triethylamine hydrochloride.
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To the filtrate, add a solution of N-Cbz-aminoacetaldehyde in methanol and cool the mixture to 0 °C.
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Add triethylamine followed by the portion-wise addition of sodium triacetoxyborohydride.
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Allow the reaction to slowly warm to room temperature and stir overnight.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with saturated sodium bicarbonate solution and extract the product with DCM.
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Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral diamine intermediate.
Step 2: N-Methylation
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Dissolve the crude diamine intermediate in methanol.
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Add formaldehyde (as a 37% aqueous solution).
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Subject the mixture to hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst.
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After the reaction is complete, filter the catalyst and concentrate the filtrate to obtain the N-methylated diamine.
Step 3: Deprotection and Cyclization
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Dissolve the N-methylated diamine in methanol.
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Add a Pd/C catalyst.
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Hydrogenate the mixture to remove the Cbz protecting group, which will be followed by spontaneous intramolecular cyclization to form the piperazinone ring.
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Filter the catalyst and concentrate the solvent.
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Purify the residue by column chromatography to obtain (S)-1,5-Dimethylpiperazin-2-one.
Causality Behind Experimental Choices:
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Choice of Protecting Group: The benzyloxycarbonyl (Cbz) group is chosen as it is stable under the reductive amination conditions and can be readily removed by hydrogenolysis, which can simultaneously effect the cyclization.
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Reductive Amination Conditions: Sodium triacetoxyborohydride is a mild and selective reducing agent for reductive aminations, minimizing the reduction of the aldehyde to an alcohol.
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One-Pot Deprotection and Cyclization: The final step is designed as a cascade reaction where the deprotection of the amine directly leads to the cyclization, which is an efficient strategy to form the heterocyclic ring.
Spectroscopic Characterization (Expected)
While experimental spectra for (S)-1,5-Dimethylpiperazin-2-one are not widely published, the expected spectroscopic features can be predicted based on its structure.
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¹H NMR: The spectrum would be expected to show a singlet for the N-methyl group, a doublet for the C5-methyl group, and a series of multiplets for the diastereotopic methylene protons of the piperazinone ring. The proton at the chiral center (C5) would likely appear as a multiplet.
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¹³C NMR: The spectrum should display six distinct carbon signals, including a signal for the carbonyl carbon (around 170 ppm), signals for the two methyl carbons, and signals for the three methylene and methine carbons of the ring.
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Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 128.17.
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Infrared (IR) Spectroscopy: A strong absorption band characteristic of the amide carbonyl group would be expected in the region of 1650-1680 cm⁻¹. C-H stretching and bending vibrations for the methyl and methylene groups would also be present.
Potential Applications in Drug Discovery and Development
The (S)-1,5-Dimethylpiperazin-2-one scaffold is a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. Its utility lies in its ability to serve as a conformationally constrained building block.
Diagram 2: Role of (S)-1,5-Dimethylpiperazin-2-one in Drug Discovery
Caption: Workflow illustrating the use of the scaffold in drug discovery.
The primary amine at the 4-position (after a hypothetical deprotection of a precursor) or the secondary amine in the final product can be functionalized through various reactions such as:
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N-Arylation/N-Alkylation: To introduce substituents that can interact with specific pockets of a target protein.
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Amide Bond Formation: To couple the piperazinone core to other molecular fragments.
These modifications can lead to the development of libraries of compounds for screening against various biological targets. Given the known activities of piperazine and piperazinone derivatives, potential therapeutic areas for compounds derived from (S)-1,5-Dimethylpiperazin-2-one include:
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Oncology: As scaffolds for kinase inhibitors.
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Central Nervous System (CNS) Disorders: As ligands for various receptors and transporters.
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Infectious Diseases: As novel antibacterial or antiviral agents.
The stereocenter at the 5-position is crucial for achieving high selectivity and potency, as enantiomers of a drug can have significantly different pharmacological and toxicological profiles.
Conclusion and Future Perspectives
(S)-1,5-Dimethylpiperazin-2-one represents a chiral building block with significant potential in medicinal chemistry. While detailed experimental characterization is not yet widely available in the public domain, its structural features and the established importance of the piperazinone scaffold suggest its utility in the synthesis of novel therapeutic agents. Further research into the synthesis, characterization, and application of this compound is warranted to fully explore its potential in drug discovery and development. The development of efficient and stereoselective synthetic routes will be key to unlocking the full potential of this and related chiral piperazinones.
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